molecular formula C11H9NO3S2 B8756113 5-(4-Hydroxy-3-methoxybenzylidene)rhodanine

5-(4-Hydroxy-3-methoxybenzylidene)rhodanine

Cat. No. B8756113
M. Wt: 267.3 g/mol
InChI Key: OWXPWWRBBBGOLO-UHFFFAOYSA-N
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Patent
US07977489B2

Procedure details

To a N2-purged flask was added rhodanine (574 mg, 4.31 mmol), vanillin (656 mg, 1 equiv), NaOAc (354 mg, 3.5 equiv) and acetic acid (8.5 mL). The mixture was heated at 90° C. under N2 for 20 h to yield a yellow precipitate. The reaction solution was diluted with water (150 mL) and the solid precipitate was filtered through a Buchner funnel. The solid product was washed with water, and then with hexane, then dried under high vacuum to yield the intermediate compound (770 mg, 67% yield).
Quantity
574 mg
Type
reactant
Reaction Step One
Quantity
656 mg
Type
reactant
Reaction Step One
Name
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].O=[CH:9][C:10]1[CH:18]=[CH:17][C:15]([OH:16])=[C:12]([O:13][CH3:14])[CH:11]=1.CC([O-])=O.[Na+].C(O)(=O)C>O>[OH:16][C:15]1[CH:17]=[CH:18][C:10]([CH:9]=[C:7]2[S:1][C:2](=[S:3])[NH:4][C:5]2=[O:6])=[CH:11][C:12]=1[O:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
574 mg
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
656 mg
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
354 mg
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a N2-purged flask
CUSTOM
Type
CUSTOM
Details
to yield a yellow precipitate
FILTRATION
Type
FILTRATION
Details
the solid precipitate was filtered through a Buchner funnel
WASH
Type
WASH
Details
The solid product was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with hexane, then dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=C1C(NC(S1)=S)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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